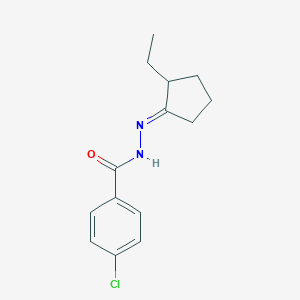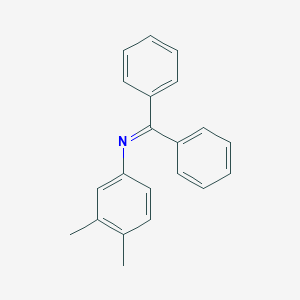![molecular formula C13H15N5O3S2 B322039 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide](/img/structure/B322039.png)
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide is a chemical compound with the molecular formula C13H15N5O3S2 and a molecular weight of 353.4 g/mol. This compound is known for its unique structure, which includes a cyano group, a morpholinosulfonylphenyl group, and a hydrazono group attached to a thioacetamide backbone.
Vorbereitungsmethoden
The synthesis of 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide typically involves the reaction of 4-morpholinosulfonylphenylhydrazine with a cyanoacetyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the hydrazono group to a hydrazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide involves its interaction with specific molecular targets and pathways. The cyano group and the hydrazono group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-cyano-2-{[4-(morpholin-4-ylsulfonyl)phenyl]hydrazono}ethanethioamide can be compared with similar compounds such as:
2-Cyano-2-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}acetamide: This compound has a similar structure but differs in the position of the morpholinylsulfonyl group.
2-Cyano-2-[(4-morpholinylsulfonylphenyl)hydrazono]acetamide: Another similar compound with slight variations in the functional groups attached to the thioacetamide backbone. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15N5O3S2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(1E)-2-amino-N-(4-morpholin-4-ylsulfonylanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C13H15N5O3S2/c14-9-12(13(15)22)17-16-10-1-3-11(4-2-10)23(19,20)18-5-7-21-8-6-18/h1-4,16H,5-8H2,(H2,15,22)/b17-12+ |
InChI-Schlüssel |
CBDUSBXALDFHAY-SFQUDFHCSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=S)N |
Isomerische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N/N=C(\C#N)/C(=S)N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B321958.png)
![3-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methylbenzamide](/img/structure/B321960.png)
![Ethyl 4-[(2-chlorophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B321962.png)
![N-[4-[[(2-oxoindol-3-yl)amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B321963.png)
![N-[4-[[[(E)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B321964.png)
![N-(4-{[2-(2-furylmethylene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B321967.png)
![N-[4-({2-[(4-chlorophenyl)sulfonyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321970.png)
![N-{4-[(2-{3,5-dinitrobenzoyl}hydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B321971.png)
![N-(4-{[2-(4-fluorobenzoyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide](/img/structure/B321972.png)
![N-[4-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B321974.png)
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]benzoate](/img/structure/B321975.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B321976.png)


